molecular formula C11H16N4 B13861368 4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile

4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile

Cat. No.: B13861368
M. Wt: 204.27 g/mol
InChI Key: NHWCTCCZGDYHRE-UHFFFAOYSA-N
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Description

4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an amino group, a dimethylaminoethylamino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile is unique due to the presence of both the amino and dimethylaminoethylamino groups, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

4-amino-3-[2-(dimethylamino)ethylamino]benzonitrile

InChI

InChI=1S/C11H16N4/c1-15(2)6-5-14-11-7-9(8-12)3-4-10(11)13/h3-4,7,14H,5-6,13H2,1-2H3

InChI Key

NHWCTCCZGDYHRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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